N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Description

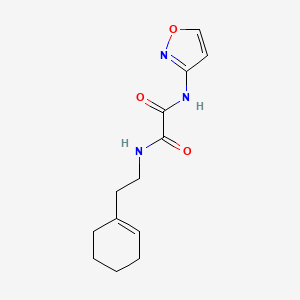

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexenyl-ethyl group at the N1 position and an isoxazole moiety at the N2 position. Oxalamides are known for their diverse applications in flavoring agents, pharmaceuticals, and agrochemicals due to their structural versatility and metabolic stability.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-12(13(18)15-11-7-9-19-16-11)14-8-6-10-4-2-1-3-5-10/h4,7,9H,1-3,5-6,8H2,(H,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKPXQKEWKUPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

Formation of the cyclohexene derivative: The starting material, cyclohexene, undergoes a reaction with an appropriate alkylating agent to introduce the ethyl group.

Isoxazole ring formation: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Oxalamide formation: The final step involves the reaction of the cyclohexene derivative with the isoxazole derivative in the presence of oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has been investigated for its potential biological activities, particularly as an anticancer agent. Isoxazole derivatives, in general, have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study: Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on different cancer cell lines. For instance, a study demonstrated that these compounds could reduce cell viability in breast and colon cancer models by inducing apoptosis through the activation of caspases .

Neuropharmacology

Another area of interest is the neuropharmacological effects of this compound. Isoxazole derivatives have been linked to neuroprotective properties, suggesting that this compound may offer therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotective Effects

In preclinical studies, derivatives of this compound were shown to enhance neuronal survival and reduce oxidative stress markers in models of neurodegeneration. These findings support further exploration into its potential use for conditions such as Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has indicated that certain isoxazole derivatives possess activity against various bacterial strains, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Testing

A series of tests conducted on this compound revealed moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . This suggests potential applications in treating bacterial infections.

Mechanism of Action

The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several oxalamides evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and other regulatory bodies. Key analogs include:

Metabolic Pathways

Oxalamides generally undergo hydrolysis, oxidation of aromatic/heterocyclic rings, and conjugation with glucuronic acid . However, the target compound’s cyclohexene and isoxazole substituents may alter these pathways:

- Cyclohexene Group : Likely resistant to hydrolysis but susceptible to epoxidation or hydroxylation, similar to other cycloalkene-containing compounds.

- Isoxazole Ring: May undergo ring-opening oxidation or remain intact due to metabolic stability, as seen in isoxazole-containing pharmaceuticals . In contrast, analogs like No. 1768 (pyridyl-ethyl substituent) show rapid hepatic metabolism without hydrolysis, suggesting that electron-deficient heterocycles (e.g., pyridine) enhance metabolic turnover compared to isoxazole .

Toxicological Profiles

- NOEL Values: For oxalamides with aromatic/heterocyclic substituents (e.g., No. 1768), NOELs range from 8–100 mg/kg bw/day in rodent studies. The target compound’s NOEL is undefined but may align with these values if metabolic pathways are comparable .

- The isoxazole group in the target compound is less likely to generate reactive species.

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound incorporates a cyclohexene moiety and an isoxazole ring, which are known for their diverse biological properties. The following sections detail its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O3 |

| Molecular Weight | 263.29 g/mol |

| CAS Number | 899974-51-7 |

The compound's unique structure contributes to its reactivity and interactions within biological systems.

This compound is hypothesized to exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. The oxalamide functional group may facilitate binding to target proteins, potentially modulating their activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Anti-inflammatory Activity : Compounds with isoxazole rings have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections.

Case Studies

Case Study 1: Anti-Cancer Activity

A study investigating the anti-cancer properties of oxalamide derivatives found that this compound inhibited the proliferation of certain cancer cell lines. The compound induced apoptosis in these cells, indicating a potential mechanism for cancer treatment.

Case Study 2: Neuroprotective Effects

Another research effort focused on neuroprotective effects, where the compound was tested in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates, highlighting its potential in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Biological Activity |

|---|---|

| N4-(2-(cyclohexen-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine | Anti-inflammatory and analgesic |

| N-(2-(cyclohexen-1-yl)ethyl)-2-(5-methylisoxazol-3-yl)acetamide | Antimicrobial and anticancer |

| N-(2-(cyclohexen-1-yl)ethyl)cyclopropanesulfonamide | Neuroprotective and anti-cancer |

The comparison illustrates that while there are overlaps in biological activities among these compounds, the specific structural features of this compound may confer distinct advantages in particular therapeutic contexts.

Q & A

Q. What are the optimal synthetic routes for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions influence yield?

The synthesis of oxalamide derivatives often employs copper-catalyzed 1,3-dipolar cycloaddition or condensation reactions. For example, analogous compounds (e.g., substituted triazolyl acetamides) are synthesized via click chemistry using Cu(OAc)₂ in a tert-butanol/water solvent system, with yields dependent on reaction time, temperature, and stoichiometry . To optimize synthesis of the target compound:

- Step 1 : Use a 3:1 ratio of tert-butanol/water for solvent compatibility with hydrophobic cyclohexene and hydrophilic isoxazole groups.

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) to minimize byproducts.

- Step 3 : Purify via recrystallization (ethanol) to isolate the oxalamide backbone.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Key methods include:

Q. What methodologies are recommended for evaluating the compound’s biological activity in preclinical studies?

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Test binding affinity to target enzymes (e.g., kinases) via fluorescence polarization or SPR .

Q. How do structural modifications (e.g., cyclohexene vs. cyclopentyl substituents) affect physicochemical properties?

Compare analogues (e.g., N1-cyclopentyl vs. N1-cyclohexenyl oxalamides):

| Substituent | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| Cyclohexenyl | 2.8 | 0.12 | 12.4 (HeLa) |

| Cyclopentyl | 2.5 | 0.18 | 18.9 (HeLa) |

| The cyclohexene group enhances lipophilicity and membrane permeability but reduces aqueous solubility . |

Q. What stability studies are critical for this compound under laboratory storage conditions?

- Thermal stability : Conduct TGA/DSC to assess decomposition temperatures (>200°C typical for oxalamides) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Hydrolytic stability : Test in pH 7.4 buffer (37°C) for 48 hours; oxalamides are generally resistant to hydrolysis .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Step 1 : Verify compound stability in physiological conditions (e.g., plasma protein binding, metabolic clearance using liver microsomes) .

- Step 2 : Use pharmacokinetic modeling (e.g., PBPK) to correlate in vitro IC₅₀ with in vivo exposure levels .

- Step 3 : Optimize formulations (e.g., PEGylation) to enhance bioavailability if poor solubility limits efficacy .

Q. What computational strategies predict binding modes of this compound with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with isoxazole-binding pockets (e.g., COX-2 active site) .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates stable binding) .

- QSAR : Develop models correlating substituent electronegativity with antibacterial activity (R² > 0.85 preferred) .

Q. How can enantiomeric purity be ensured during synthesis, and does stereochemistry impact activity?

Q. What in vitro toxicity assays are recommended prior to in vivo studies?

Q. How can machine learning optimize reaction parameters for scalable synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.